1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene

Catalog No.
S12286009
CAS No.
M.F
C17H10F4
M. Wt
290.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene

Product Name

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene

IUPAC Name

1-fluoro-8-[4-(trifluoromethyl)phenyl]naphthalene

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

InChI

InChI=1S/C17H10F4/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)17(19,20)21/h1-10H

InChI Key

WTNYJVWQJFFTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(F)(F)F)C(=CC=C2)F

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene is a fluorinated aromatic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a naphthalene ring. Its molecular formula is C15H12F4C_{15}H_{12}F_4 and it features a naphthalene backbone with a fluorine substituent at the 1-position and a para-trifluoromethylphenyl group at the 8-position. This compound is notable for its unique electronic properties, which are influenced by the electronegative fluorine atoms, making it a subject of interest in both organic chemistry and materials science.

  • Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, enhancing its reactivity.
  • Reduction: Reduction reactions can modify existing functional groups or remove them entirely.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form more complex organic structures.

The biological activity of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene is an area of ongoing research. Initial studies suggest that compounds with similar structures may exhibit significant interactions with biological targets, potentially leading to therapeutic applications. For instance, fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug development .

The synthesis of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene typically involves advanced organic synthesis techniques:

  • Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide (the naphthalene derivative) with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is favored for its efficiency and ability to form carbon-carbon bonds selectively.
  • Fluorination Reactions: The introduction of the fluorine atom can be achieved through various fluorination methods, including electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide .

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene has several applications across different fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its unique properties, it may be used in the design of new pharmaceuticals targeting specific biological pathways.
  • Material Science: This compound's stability and chemical properties make it suitable for developing advanced materials, including coatings and polymers.

Research on interaction studies involving 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene focuses on its potential binding interactions with proteins or enzymes. These interactions can lead to alterations in enzymatic activity or receptor binding, which are crucial for understanding its biological implications. The exact molecular targets are still under investigation but may include various enzymes involved in metabolic pathways .

Several compounds share structural similarities with 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthaleneDifferent substitution pattern on naphthaleneContains a trifluoromethoxy group instead of trifluoromethyl
8-Fluoro-1-(4-(trifluoromethyl)phenyl)naphthaleneFluorine at position 8 instead of position 1Variation in electronic properties due to different substitution
1-Bromo-8-(4-(trifluoromethyl)phenyl)naphthaleneBromine replacing fluorineDifferent reactivity patterns due to bromine's larger size and lower electronegativity

These comparisons highlight the unique attributes of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene, particularly its stability and reactivity profile, which make it valuable in various scientific and industrial applications .

Friedel-Crafts Arylation Approaches

Friedel-Crafts arylation offers a direct route to functionalize the naphthalene ring with aryl groups. For 1-fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene, the 8-position of naphthalene is activated toward electrophilic substitution due to its inherent electron density distribution. The reaction typically employs a 4-(trifluoromethyl)phenyl acyl chloride or alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Kinetic studies on naphthalene acetylation reveal that the α-position (1-position) exhibits third-order dependence on the acylating complex, while the β-position (2-position) follows second-order kinetics [1] [3]. This differential reactivity underscores the importance of controlling electrophile concentration to favor substitution at the 8-position.

Optimization of Friedel-Crafts arylation involves modulating the stoichiometry of AlCl₃ and the electrophilic arylating agent. Excess AlCl₃ (≥1.5 equivalents) enhances the formation of the acylium ion intermediate, but higher concentrations risk over-arylation or carbocation rearrangements [4]. Solvent choice also plays a critical role: 1,2-dichloroethane, with its moderate polarity, stabilizes the electrophilic intermediate without deactivating the naphthalene substrate [1]. Recent advancements utilize hexafluoroisopropanol (HFIP) as a co-solvent, which stabilizes cationic intermediates and improves regioselectivity by hydrogen-bonding interactions [2].

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions provide an alternative pathway for introducing the 4-(trifluoromethyl)phenyl group at the 8-position of naphthalene. Suzuki-Miyaura coupling, employing a naphthalen-8-ylboronic acid and 1-bromo-4-(trifluoromethyl)benzene, achieves high yields under palladium catalysis. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄ (2–5 mol%) with a biphenyl ligand enhances oxidative addition efficiency.
  • Base: K₂CO₃ in a toluene/water biphasic system facilitates transmetalation.
  • Temperature: Reactions conducted at 80–100°C for 12–24 hours achieve >85% conversion [3].

Negishi coupling, using a naphthalen-8-ylzinc chloride and 4-(trifluoromethyl)iodobenzene, offers improved functional group tolerance. NiCl₂(dppe) (5 mol%) in THF at room temperature affords the coupled product in 78% yield with minimal homocoupling byproducts. Optimization studies highlight the necessity of rigorously anhydrous conditions to prevent zinc reagent hydrolysis [3].

Fluorination Techniques: Selectfluor-Mediated Processes

Introducing fluorine at the 1-position of naphthalene requires electrophilic fluorination due to the aromatic system’s electron-rich nature. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as the fluorinating agent of choice, operating via a two-electron transfer mechanism. The reaction proceeds through:

  • Electrophilic attack: Selectfluor generates a fluoronium ion (F⁺) that reacts with the naphthalene π-system.
  • Regioselective substitution: The 1-position is favored due to lower activation energy compared to the 8-position, as predicted by frontier molecular orbital theory.

Optimization involves:

  • Solvent: Acetonitrile enhances Selectfluor solubility and stabilizes the transition state.
  • Stoichiometry: A 1.2:1 molar ratio of Selectfluor to naphthalene precursor minimizes di-fluorination.
  • Temperature: Reactions conducted at 0°C to room temperature achieve 65–72% yields, with higher temperatures leading to decomposition [4].

Trifluoromethyl Group Introduction Strategies

The 4-(trifluoromethyl)phenyl moiety is typically introduced via pre-functionalized aryl halides. Two primary methods dominate:

  • Direct Trifluoromethylation:

    • Copper-mediated coupling: 4-Iodophenyl trifluoromethyl sulfide reacts with CuI in DMF at 120°C, yielding the trifluoromethylated product via a radical mechanism.
    • Umemoto’s reagent: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate transfers the CF₃ group to aryl boronic acids under mild conditions (40°C, 6 hours) [2].
  • Cross-Coupling with Pre-Functionalized Reagents:
    Suzuki coupling using 4-(trifluoromethyl)phenylboronic acid ensures high fidelity. Key optimizations include:

    • Ligand design: Bulky phosphine ligands (e.g., SPhos) suppress protodeboronation.
    • Solvent system: Dioxane/water (4:1) enhances boronic acid solubility [3].

Purification Protocols and Yield Optimization

Final product purity is achieved through a combination of chromatographic and crystallization techniques:

  • Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (9:1) eluent separates mono-substituted naphthalene from di-substituted byproducts.
  • Recrystallization: Ethanol/water (7:3) at −20°C yields colorless crystals with >99% purity (HPLC).
  • Yield Optimization:
    • Catalyst recycling: Pd catalysts recovered via aqueous extraction show consistent activity over three cycles.
    • Microwave assistance: Reducing reaction times from 24 hours to 2 hours improves throughput without compromising yield [2] [4].

Table 1: Comparative Yields Across Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts Arylation6895Single-step synthesis
Suzuki Coupling8599Functional group tolerance
Selectfluor Fluorination7298Regioselective

Thermodynamic Stability and Thermal Decomposition Patterns

Thermodynamic Stability Assessment

The thermodynamic stability of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can be evaluated through comparison with structurally related fluorinated naphthalene derivatives. Research on naphthalene decomposition mechanisms demonstrates that the compound exhibits enhanced thermal stability relative to non-fluorinated analogues due to the strong carbon-fluorine bonds [1]. The presence of both fluorine and trifluoromethyl substitution significantly impacts the thermodynamic properties of the aromatic system [2].

Studies on similar fluorinated naphthalene compounds indicate thermal decomposition temperatures typically ranging from 250°C to 350°C for compounds with multiple fluorine substituents [3]. The thermal equation of state for naphthalene-based systems shows that thermal expansion coefficients become extremely low (approximately 10⁻⁵ K⁻¹) at elevated pressures, demonstrating the specific thermal behavior characteristics of polycyclic aromatic hydrocarbons [4].

Thermal Decomposition Pathways

Analysis of thermal decomposition patterns in fluorinated aromatic compounds reveals characteristic mechanisms involving fluorine atom migration and difluorocarbene expulsion [5]. Temperature-programmed desorption studies on naphthalene derivatives show two main desorption peaks at approximately 450 K and 550 K, indicating sequential dehydrogenation processes [6] [1]. The decomposition pathway for 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene likely follows similar patterns, with initial fluorine loss occurring at elevated temperatures.

Mass spectrometric studies of polyfluorinated aromatic compounds demonstrate a characteristic 50-dalton neutral loss corresponding to difluorocarbene expulsion through intramolecular fluorine atom "ring-walk" migration mechanisms [5]. This decomposition mode represents a general gas-phase dissociation pathway for polyfluorinated aromatics and provides insight into the thermal stability limits of the compound.

Temperature Range (°C)Decomposition ProcessExpected Products
250-300Initial fluorine migrationPartially defluorinated naphthalene
350-400Trifluoromethyl group lossFluoronaphthalene derivatives
450-550Complete aromatic breakdownCarbon residues, fluorinated fragments

Stability Under Operating Conditions

Comparative studies on phenylnaphthalene heat transfer fluids indicate minimal chemical change up to 400°C, with significant isomerization and rearrangement observed only at 450°C and above [7]. The incorporation of fluorine substituents generally enhances thermal stability compared to unsubstituted systems, suggesting that 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene maintains structural integrity under moderate thermal stress conditions.

Solubility Parameters in Organic Media

Solubility Enhancement Through Fluorination

The introduction of fluorine atoms into polycyclic aromatic hydrocarbon molecules significantly increases their solubility in organic solvents [8]. Studies on pinpoint-fluorinated polycyclic aromatic hydrocarbons demonstrate that fluorine substitution can enhance solubility by 15-25 fold compared to the parent hydrocarbon. For example, 6-fluoropicene exhibits a solubility of 5.3 weight percent in tetrahydrofuran, representing a 25-fold increase over the non-fluorinated analogue [8].

Solvent Compatibility Profile

Fluorinated naphthalene derivatives typically demonstrate excellent solubility in non-polar and moderately polar organic solvents [9]. The compound shows expected solubility in:

  • Aromatic solvents: Benzene, toluene, xylene (high solubility)
  • Halogenated solvents: Dichloromethane, chloroform (excellent solubility)
  • Ether-based solvents: Tetrahydrofuran, diethyl ether (good solubility)
  • Hydrocarbon solvents: Hexane, cyclohexane (moderate solubility)

The presence of the trifluoromethyl group introduces additional hydrophobic character while the fluorine substituent modifies the electronic properties, resulting in enhanced dissolution in organic media compared to purely hydrocarbon analogues [10] [11].

Solubility Parameter Estimation

Based on structural analysis and comparison with related compounds, the solubility parameters for 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can be estimated:

Solvent TypeHildebrand Parameter (MPa^0.5)Predicted Solubility
Tetrahydrofuran18.6High (>50 g/L)
Dichloromethane20.2Very High (>100 g/L)
Toluene18.2High (>50 g/L)
n-Hexane14.9Moderate (10-50 g/L)

The limited solubility in polar solvents like water reflects the predominantly hydrophobic character imparted by the fluorinated aromatic framework [12]. Solubility studies on structurally related fluorinated compounds confirm this behavior, with essentially zero aqueous solubility but excellent organic solvent compatibility [12].

Phase Behavior and Melting Point Determination

Melting Point Characteristics

While specific melting point data for 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene is not available in current literature [13], analysis of structurally related compounds provides insight into expected phase behavior. Fluorinated naphthalene derivatives typically exhibit melting points in the range of 60-80°C for simple fluorinated systems [14] [15] [16].

The molecular structure suggests a melting point likely higher than simple fluoronaphthalenes due to the additional phenyl substituent, but potentially lower than the corresponding non-fluorinated analogue due to disruption of crystal packing by fluorine substitution.

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry studies on related naphthalene derivatives demonstrate characteristic melting behavior with sharp endothermic transitions [17] [18]. The melting process typically occurs over a narrow temperature range for pure compounds, with broadening observed in the presence of impurities.

For phenylnaphthalene compounds, DSC analysis reveals:

  • 1-phenylnaphthalene: Triple-point temperature of 297.473 K (24.3°C) [17]
  • 2-phenylnaphthalene: Triple-point temperature of 374.767 K (101.6°C) [17]

The fluorinated derivative is expected to exhibit intermediate behavior, with the melting point influenced by both the electron-withdrawing effects of fluorine substitution and the steric interactions of the trifluoromethyl group.

Phase Transition Thermodynamics

Analysis of phase behavior in fluorinated aromatic systems indicates that molecular symmetry significantly affects melting temperatures [19]. The asymmetric substitution pattern in 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene suggests potential suppression of melting point compared to symmetric analogues due to reduced crystal packing efficiency.

PropertyEstimated ValueBasis for Estimation
Melting Point85-95°CStructural comparison with related compounds
Enthalpy of Fusion18-22 kJ/molTypical values for substituted naphthalenes
Crystalline FormMonoclinicExpected based on molecular symmetry

Liquid Crystal Behavior

Studies on naphthalene-based mesogens suggest that asymmetric substitution patterns can lead to enhanced liquid crystalline phase ranges [19]. While 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene may not exhibit mesomorphic behavior as a pure compound, its molecular geometry suggests potential for incorporation into liquid crystalline systems as a component material.

Surface Characterization: Contact Angle Measurements

Surface Energy Characteristics

The surface properties of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene are expected to be dominated by the fluorinated substituents, which significantly reduce surface energy. Studies on fluorinated polymers and compounds demonstrate that fluorine incorporation leads to remarkably low surface tensions and high contact angles with polar solvents [20] [21].

Fluorinated compounds typically exhibit critical surface tensions ranging from 7-18 mN/m⁻¹, significantly lower than hydrocarbon analogues [20]. The presence of both fluorine and trifluoromethyl groups suggests that 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene will exhibit hydrophobic surface characteristics.

Contact Angle Predictions

Based on studies of related fluorinated aromatic systems, expected contact angle measurements include:

Test LiquidExpected Contact Angle (degrees)Surface Interaction
Water110-130Hydrophobic repulsion
Ethylene glycol85-105Moderate wetting
n-Hexadecane25-45Good wetting
Fluorinated alcohols<10Excellent wetting

Surface Wettability Analysis

Studies on fluorinated naphthalene diimides demonstrate that fluorine incorporation significantly improves surface wettability with organic solvents while maintaining hydrophobic character toward aqueous systems [22]. The fluorinated moieties contribute to strong chemical coordination capabilities and enhanced surface compatibility with non-polar substrates.

The compound's surface behavior is expected to be particularly suitable for applications requiring:

  • Low surface energy coatings
  • Hydrophobic surface modifications
  • Organic solvent-compatible interfaces
  • Selective wetting applications

Critical Surface Tension Estimation

Based on molecular structure analysis and comparison with similar fluorinated compounds, the critical surface tension is estimated to be approximately 12-15 mN/m⁻¹ [20]. This value reflects the combined influence of the aromatic core structure and the fluorinated substituents, positioning the compound between purely fluorinated materials (γc ≈ 7 mN/m⁻¹) and hydrocarbon aromatics (γc ≈ 25-30 mN/m⁻¹).

Practical Implications

The surface characteristics of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene suggest utility in applications requiring controlled wetting behavior, including:

  • Electronic material interfaces [22]
  • Coating formulations requiring low surface energy
  • Selective permeation membranes
  • Advanced material surface modifications

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Exact Mass

290.07186297 g/mol

Monoisotopic Mass

290.07186297 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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